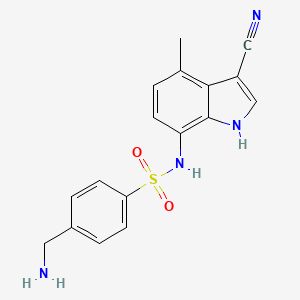
6-methyl-5-(trifluoromethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(trifluoromethoxy)pyridin-2-amine, also known as 6-MTF-2A, is an organic compound belonging to the class of heterocyclic compounds. It is a versatile compound with a wide range of applications in a variety of fields, including medicinal chemistry, synthetic organic chemistry, and materials science. As a heterocyclic compound, 6-MTF-2A is characterized by a ring structure composed of both carbon and nitrogen atoms. 6-MTF-2A is known for its excellent solubility in water and its strong affinity for polar solvents, making it a useful tool for a variety of chemical and biological processes.
Mécanisme D'action
6-methyl-5-(trifluoromethoxy)pyridin-2-amine acts as a competitive inhibitor of enzymes, such as proteases. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing the reaction. This mechanism of action is similar to that of other competitive inhibitors, such as inhibitors of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to inhibit the activity of enzymes, such as proteases, and to inhibit the activity of other proteins. In addition, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the metabolism of fatty acids and to modulate the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments has several advantages. First, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is highly soluble in water, making it easy to use in a variety of laboratory experiments. Second, its strong affinity for polar solvents makes it an excellent tool for the study of the interactions between small molecules and proteins. Third, its ability to act as a competitive inhibitor of enzymes makes it a useful tool for the study of enzyme mechanisms and structure-activity relationships.
However, there are also some limitations to the use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments. For example, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is not very stable and can be easily degraded by heat and light. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is not very soluble in non-polar solvents, making it difficult to use in certain types of experiments.
Orientations Futures
The use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments is likely to continue to expand as researchers explore new applications for this versatile compound. For example, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to study the structure-activity relationships of new drugs, to study the interactions between small molecules and proteins, and to develop new enzyme inhibitors. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to study the effects of environmental pollutants on proteins and enzymes. Finally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to develop new materials with improved properties, such as increased solubility or increased stability.
Méthodes De Synthèse
6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be synthesized through a variety of methods, including the use of aqueous ammonia, sodium hydroxide, and hydrochloric acid. The most commonly used method involves the reaction of 2-amino-5-methylpyridine with trifluoromethanesulfonic acid. This reaction produces 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in a high yield. Other methods of synthesis can also be used, such as the reaction of 2-amino-5-methylpyridine with trifluoroacetic acid, or the reaction of 2-amino-5-methylpyridine with trifluoromethanesulfonic anhydride.
Applications De Recherche Scientifique
6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been used in a variety of scientific research applications. For example, it has been used as a model compound in the study of the mechanism of action of enzymes, such as proteases, and in the study of the structure-activity relationships of new drugs. It has also been used in the study of the structure-activity relationships of peptides and proteins. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been used as a model compound for the study of the interactions between small molecules and proteins.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be achieved through a multi-step process involving the introduction of the methyl and trifluoromethoxy groups onto the pyridine ring, followed by the amination of the resulting intermediate.", "Starting Materials": [ "2-chloro-5-methylpyridine", "trifluoromethanol", "sodium hydride", "ammonia gas" ], "Reaction": [ "Step 1: 2-chloro-5-methylpyridine is reacted with sodium hydride in anhydrous DMF to form the corresponding sodium salt.", "Step 2: Trifluoromethanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to introduce the trifluoromethoxy group onto the pyridine ring.", "Step 3: The reaction mixture is cooled and quenched with water, and the resulting solid is filtered and washed with water to obtain the intermediate product.", "Step 4: The intermediate product is then reacted with ammonia gas in the presence of a palladium catalyst to introduce the amine group onto the pyridine ring, yielding the final product, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine." ] } | |
Numéro CAS |
1361812-65-8 |
Nom du produit |
6-methyl-5-(trifluoromethoxy)pyridin-2-amine |
Formule moléculaire |
C7H7F3N2O |
Poids moléculaire |
192.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



